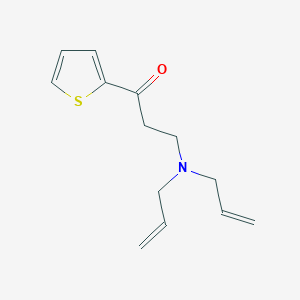![molecular formula C18H12Cl2O2S B4921120 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative and belongs to the family of arylsulfonates. DIDS has been extensively studied for its ability to inhibit anion transport, and has been used in various applications such as electrophysiology, cell biology, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl involves the inhibition of anion transport across cell membranes. 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition leads to an increase in intracellular chloride concentration and a decrease in extracellular chloride concentration. This change in chloride concentration can have various effects on cellular function depending on the cell type and the specific chloride channel being inhibited.
Biochemical and Physiological Effects:
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to have various biochemical and physiological effects depending on the cell type and the specific chloride channel being inhibited. Inhibition of chloride channels by 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to affect muscle contraction, nerve function, and fluid secretion. 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has also been shown to inhibit the activity of other anion transporters such as the bicarbonate transporter, which can affect acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has several advantages and limitations for lab experiments. One advantage is its ability to inhibit anion transport, which can be useful for studying the role of anion transport in various physiological processes. Another advantage is its availability and relatively low cost compared to other inhibitors. However, 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has several limitations, including its non-specificity for different chloride channels and its potential for off-target effects.
Orientations Futures
There are several future directions for research involving 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl. One direction is the development of more specific inhibitors for different chloride channels. Another direction is the study of the role of chloride channels in various disease states such as cystic fibrosis and epilepsy. Additionally, the use of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl in combination with other inhibitors or drugs could provide insights into the complex interactions between different ion transporters and their role in cellular function.
Méthodes De Synthèse
The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with biphenyl in the presence of a base such as potassium carbonate. This reaction yields 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl chloride, which is then treated with ammonia to produce the final product, 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl.
Applications De Recherche Scientifique
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been widely used in scientific research due to its ability to inhibit anion transport. It has been used in various applications such as electrophysiology, cell biology, and pharmacology. 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition has been used to study the role of chloride channels in various physiological processes such as muscle contraction, nerve function, and fluid secretion.
Propriétés
IUPAC Name |
1,2-dichloro-4-(2-phenylphenyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O2S/c19-16-11-10-14(12-17(16)20)23(21,22)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAVKLAYRXBJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)
![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)
![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
amino]benzamide](/img/structure/B4921094.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)